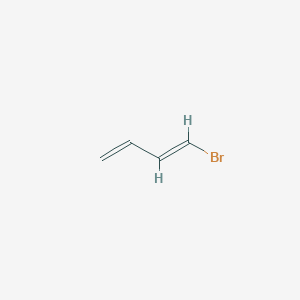

1-Bromobuta-1,3-diene

Overview

Description

1-Bromobuta-1,3-diene is a chemical compound with the CAS Number 21890-35-7 . Its IUPAC name is (1E)-1-bromo-1,3-butadiene . The molecular weight of this compound is 132.99 . It is also known by other synonyms such as trans-1-bromo-1,3-butadiene and 1-bromo-buta-1,3-diene .

Synthesis Analysis

The synthesis of this compound can be achieved through the dehydrobromination of 1,4-dibromo-2-chlorobut-2-ene . This reaction results in a mixture of geometric isomers with the predominance of the Z-isomer . Another method proposed involves the use of phase-transfer catalysts .

Molecular Structure Analysis

The molecular formula of this compound is C4H5Br . The InChI code for this compound is 1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2/b4-3+ .

Chemical Reactions Analysis

1,3-Dienes, such as this compound, are important targets for synthetic chemists due to their ability to undergo a wide range of functional group transformations, including a broad range of C-C bond-forming processes . They can undergo reactions such as polymerization, conjugate additions, asymmetric hydrofunctionalizations, difunctionalizations, C−H functionalizations, cycloadditions, and cross-coupling reactions .

Scientific Research Applications

Gold-Catalyzed Synthesis

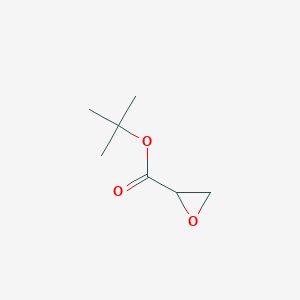

The use of "1-Bromobuta-1,3-diene" derivatives in gold-catalyzed synthesis represents a significant advancement in organic chemistry. Specifically, a method has been developed for the efficient synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes from propargylic carboxylates containing halogenated alkynes. This process is highly diastereoselective, utilizing the halogen atom at the alkyne terminus to selectively promote a 1,2-acyloxy migration. The resulting diene products have shown potential in further reactions, such as Diels-Alder and cross-coupling reactions, demonstrating the versatility of "this compound" in synthesizing complex organic molecules (Wang, Lu, & Zhang, 2010).

Fluorescence and Probe Properties

Research into the fluorescence and fluorescence probe properties of diarylbutadienes, related to "this compound," has provided insights into their behavior in various media. These studies have shown a direct correlation between solvent polarity and the fluorescence properties of these compounds. The findings are crucial for understanding the photophysical behavior of "this compound" derivatives in different environments, which could be beneficial for their application in sensing and material sciences (Singh & Kanvah, 2000).

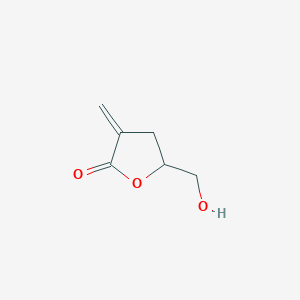

Biobased Production of Butadiene

The catalytic dehydration of diols to conjugated dienes using ionic liquids, such as tetrabutylphosphonium bromide, presents a novel approach to the biobased production of butadiene. This method demonstrates the potential of "this compound" in sustainable chemical processes, offering a high yield of butadiene from 1,4-butanediol at full conversion. The process combines stability, high reaction rates, and easy product separation, marking a significant step towards eco-friendly industrial applications (Stalpaert, Cirujano, & Vos, 2017).

Mechanism of Action

Target of Action

1-Bromobuta-1,3-diene is a chemical compound used in various organic synthesis reactions . The primary targets of this compound are the reactant molecules in these reactions. It interacts with these molecules to facilitate the formation of new chemical bonds.

Mode of Action

The mode of action of this compound involves its interaction with other reactant molecules in a chemical reaction. The bromine atom in the compound is highly reactive and can easily form new bonds with other molecules . This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon-bromine bond polar and susceptible to nucleophilic attack.

Biochemical Pathways

It’s known that halogenated hydrocarbons like this compound can participate in various reactions such as elimination, substitution, and addition reactions .

Result of Action

The result of this compound’s action is the formation of new chemical compounds. In organic synthesis, it can be used to introduce a bromine atom or a diene structure into a molecule . The specific molecular and cellular effects would depend on the particular reaction and the other reactants involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of a base can facilitate the dehydrobromination reactions . Additionally, the temperature and solvent can also affect the reaction rate and product distribution. It’s also worth noting that this compound should be stored under an inert atmosphere and at temperatures below -20°C .

Safety and Hazards

1-Bromobuta-1,3-diene is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. It is harmful if swallowed or inhaled and may cause respiratory irritation. It is also suspected of causing cancer . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using explosion-proof equipment, avoiding breathing dust/fume/gas/mist/vapours/spray, and washing hands thoroughly after handling .

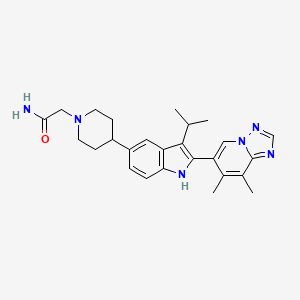

Future Directions

The 1,3-diene motif, such as in 1-Bromobuta-1,3-diene, is widely found in many natural products and drug candidates with relevant biological activities. Therefore, the stereoselective preparation of dienes has attracted much attention over the past decades, and the search for new synthetic protocols continues unabated . The future of 1,3-dienes lies in the development of more efficient and sustainable synthetic processes .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Bromobuta-1,3-diene are largely unknown due to the lack of experimental data. It can be hypothesized that this compound might interact with certain enzymes, proteins, and other biomolecules due to its reactive nature. The bromine atom in this compound could potentially form bonds with biomolecules, altering their structure and function .

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

(1E)-1-bromobuta-1,3-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br/c1-2-3-4-5/h2-4H,1H2/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNKAEWGISYACD-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC=CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C/C=C/Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89567-73-7 | |

| Record name | 1,3-Butadiene, 1-bromo-, (1E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89567-73-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydro-1h-pyrrolo[2,3-b]pyridine](/img/structure/B3325615.png)

![4,9-diazatricyclo[5.3.0.02,6]decane](/img/structure/B3325625.png)

![2-amino-3-(6-chloro-4-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3325654.png)

![6-(Benzyloxy)pyrazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B3325684.png)